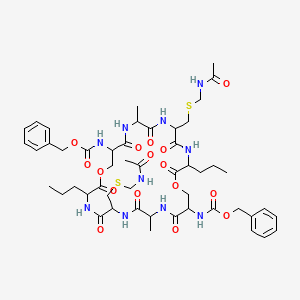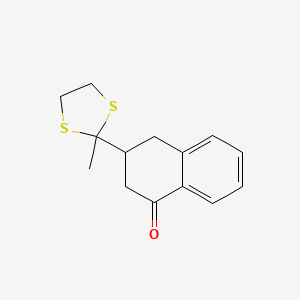![molecular formula C2H3Cl3S B14488284 Dichloro[(chloromethyl)sulfanyl]methane CAS No. 64258-21-5](/img/structure/B14488284.png)
Dichloro[(chloromethyl)sulfanyl]methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[(chloromethyl)sulfanyl]methane is an organochlorine compound with the molecular formula C2H3Cl3S It is characterized by the presence of two chlorine atoms, a chloromethyl group, and a sulfanyl group attached to a methane backbone
准备方法
Synthetic Routes and Reaction Conditions
Dichloro[(chloromethyl)sulfanyl]methane can be synthesized through several methods. One common approach involves the chlorination of methanesulfonyl chloride with thionyl chloride or phosgene . Another method includes the reaction of methane with sulfuryl chloride in a radical reaction . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and continuous flow systems can enhance the efficiency of these production methods.
化学反应分析
Types of Reactions
Dichloro[(chloromethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted methane derivatives.
科学研究应用
Dichloro[(chloromethyl)sulfanyl]methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which dichloro[(chloromethyl)sulfanyl]methane exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to dichloro[(chloromethyl)sulfanyl]methane include:
Dichloromethane (CH2Cl2): A widely used solvent with similar chlorinated structure.
Methanesulfonyl chloride (CH3SO2Cl): An organosulfur compound used in organic synthesis.
Chloromethyl methyl ether (ClCH2OCH3): A chlorinated ether used in formylation reactions.
Uniqueness
This compound is unique due to the presence of both chloromethyl and sulfanyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
属性
CAS 编号 |
64258-21-5 |
|---|---|
分子式 |
C2H3Cl3S |
分子量 |
165.5 g/mol |
IUPAC 名称 |
dichloro(chloromethylsulfanyl)methane |
InChI |
InChI=1S/C2H3Cl3S/c3-1-6-2(4)5/h2H,1H2 |
InChI 键 |
BTRWGGXMWPNLGA-UHFFFAOYSA-N |
规范 SMILES |
C(SC(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


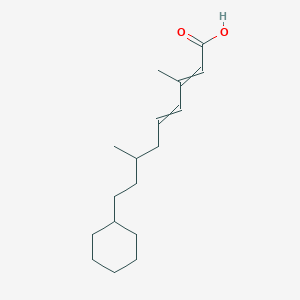

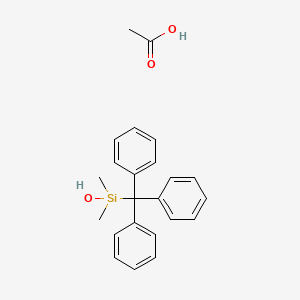
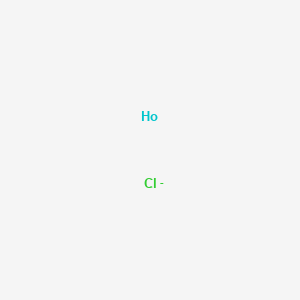
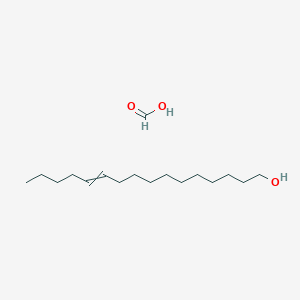

![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
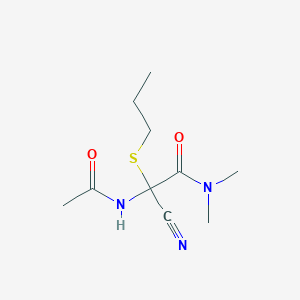
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
